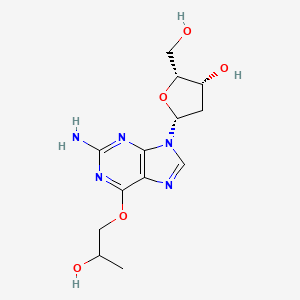

O6-(2-Hydroxypropyl)-2'-deoxyguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Hydroxypropyl” is a functional group that is often used to modify various substances, enhancing their properties . For instance, it is used in the modification of β-cyclodextrin (CD), a cyclic carbohydrate comprising seven α-D-glucose molecules, to enhance its aqueous solubility .

Synthesis Analysis

While specific synthesis methods for “O6-(2-Hydroxypropyl)-2’-deoxyguanosine” were not found, there are studies on the synthesis of related compounds. For example, hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers have been synthesized using Reversible addition–fragmentation chain transfer (RAFT) polymerisation .

Molecular Structure Analysis

The molecular structure of “2-Hydroxypropyl” modified substances has been studied extensively. For instance, in β-cyclodextrin, the 2-hydroxypropyl groups at the O2 positions widen the cavity entrance at the secondary OH position of the CD molecule . The extent and the location of the substitution can affect the cavity structure of the CD molecule .

Chemical Reactions Analysis

While specific chemical reactions involving “O6-(2-Hydroxypropyl)-2’-deoxyguanosine” were not found, there are studies on the oxidation of hydroxypropyl cellulose, a cellulosic derivative with distinct features .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxypropyl” modified substances have been analyzed. For instance, the aqueous solubility of β-cyclodextrin (β-CD) is enhanced by 2-hydroxypropyl (2-HP) substitution of the hydroxyl groups at the CD rims .

Mechanism of Action

Safety and Hazards

Future Directions

Future research directions could include the development of novel “2-Hydroxypropyl” modified substances for various applications. For instance, biodegradable poly [N-(2-hydroxypropyl)methacrylamide-co-N,N′-bis(acryloyl)cystamine-co-6-methacrylamidohexanoyl hydrazine] (PHPMA-BAC-BMH) nanogels have been synthesized for potential use in drug delivery .

Properties

IUPAC Name |

(2R,3R,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O5/c1-6(20)4-22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(3-19)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFWWFZDUMLOEE-FUZJYRNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857835 |

Source

|

| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-(2-hydroxypropoxy)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327339-22-9 |

Source

|

| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-(2-hydroxypropoxy)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)